Cas no 571158-90-2 (1-2-(difluoromethoxy)-5-methylphenylethan-1-one)

1-2-(difluoromethoxy)-5-methylphenylethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-[2-(Difluoromethoxy)-5-methylphenyl]ethanone
- Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI)
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- 1-2-(difluoromethoxy)-5-methylphenylethan-1-one
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1-2-(difluoromethoxy)-5-methylphenylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345473-1g |
1-(2-(Difluoromethoxy)-5-methylphenyl)ethan-1-one |
571158-90-2 | 95% | 1g |
¥19278.00 | 2024-05-08 | |
Enamine | EN300-04857-0.25g |
1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one |
571158-90-2 | 93% | 0.25g |
$353.0 | 2023-10-28 | |
1PlusChem | 1P00ETNC-500mg |
Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI) |
571158-90-2 | 93% | 500mg |
$751.00 | 2023-12-16 | |
1PlusChem | 1P00ETNC-1g |
Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI) |
571158-90-2 | 93% | 1g |
$945.00 | 2023-12-16 | |
Aaron | AR00ETVO-2.5g |
Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI) |
571158-90-2 | 95% | 2.5g |
$1949.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345473-50mg |
1-(2-(Difluoromethoxy)-5-methylphenyl)ethan-1-one |
571158-90-2 | 95% | 50mg |
¥4183.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345473-2.5g |
1-(2-(Difluoromethoxy)-5-methylphenyl)ethan-1-one |
571158-90-2 | 95% | 2.5g |
¥32731.00 | 2024-05-08 | |
Aaron | AR00ETVO-250mg |
Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI) |
571158-90-2 | 95% | 250mg |
$511.00 | 2025-02-14 | |
Enamine | EN300-04857-0.05g |
1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one |
571158-90-2 | 93% | 0.05g |
$166.0 | 2023-10-28 | |
Enamine | EN300-04857-0.1g |
1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one |
571158-90-2 | 93% | 0.1g |
$248.0 | 2023-10-28 |
1-2-(difluoromethoxy)-5-methylphenylethan-1-one 関連文献
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
1-2-(difluoromethoxy)-5-methylphenylethan-1-oneに関する追加情報
Introduction to 1-2-(difluoromethoxy)-5-methylphenylethan-1-one (CAS No. 571158-90-2)
1-2-(difluoromethoxy)-5-methylphenylethan-1-one, identified by its Chemical Abstracts Service (CAS) number 571158-90-2, is a significant compound in the realm of pharmaceutical and agrochemical research. This organofluorine derivative exhibits a unique structural framework that has garnered considerable attention due to its potential biological activities and synthetic utility. The presence of both difluoromethoxy and methyl substituents in the aromatic ring imparts distinct electronic and steric properties, making it a valuable scaffold for further chemical modifications and functionalization.
The compound belongs to the class of phenylketones, which are well-documented for their diverse pharmacological effects. Specifically, the difluoromethoxy group is known to enhance metabolic stability and binding affinity in drug molecules, while the methyl group contributes to lipophilicity, influencing membrane permeability and bioavailability. These characteristics make 1-2-(difluoromethoxy)-5-methylphenylethan-1-one a promising candidate for developing novel therapeutic agents.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced bioactivity and resistance to metabolic degradation. Studies have demonstrated that fluorine atoms can significantly alter the pharmacokinetic profile of drug candidates, often leading to improved efficacy and reduced side effects. The incorporation of fluorine into pharmaceuticals has been extensively explored, with compounds like this one showing promise in various therapeutic areas, including oncology, immunology, and central nervous system (CNS) disorders.
The structural motif of 1-2-(difluoromethoxy)-5-methylphenylethan-1-one is particularly intriguing from a synthetic chemistry perspective. The phenyl ring serves as a versatile platform for further derivatization, allowing chemists to introduce additional functional groups or linkages. This flexibility has enabled researchers to generate libraries of analogs with tailored properties for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. Such approaches are instrumental in identifying lead compounds with optimal pharmacological profiles.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 1-2-(difluoromethoxy)-5-methylphenylethan-1-one. Molecular modeling techniques, including docking studies and quantum mechanical calculations, have been employed to predict binding interactions with biological targets. These predictions guide experimental design and help optimize synthetic routes, reducing the time and resources required for drug development.
The agrochemical industry has also benefited from the exploration of fluorinated phenylketones. The enhanced stability and bioavailability offered by compounds such as 1-2-(difluoromethoxy)-5-methylphenylethan-1-one make them attractive candidates for developing new pesticides and herbicides. These derivatives can exhibit improved efficacy against pests while maintaining environmental safety profiles.
In terms of synthetic methodologies, the preparation of 1-2-(difluoromethoxy)-5-methylphenylethan-1-one involves multi-step organic transformations that highlight modern synthetic strategies. Key steps often include fluorination reactions, methoxylation at specific positions on the aromatic ring, and ketone formation via condensation or oxidation processes. The use of advanced catalytic systems has enabled more efficient and selective transformations, reducing byproduct formation and improving overall yields.
The role of difluoromethoxy groups in medicinal chemistry cannot be overstated. This moiety has been successfully integrated into numerous drug candidates, demonstrating its ability to modulate receptor binding and enhance pharmacokinetic properties. For instance, recent studies have shown that derivatives containing this group exhibit potent activity against certain enzyme targets while maintaining selectivity over related enzymes.
The methyl substituent in 1-2-(difluoromethoxy)-5-methylphenylethan-1-one also contributes significantly to its overall properties. This group can influence solubility, partition coefficients, and interactions with biological targets. By tuning the size and electronic nature of this substituent, chemists can fine-tune the behavior of the compound in vitro and in vivo.
Ongoing research continues to uncover new applications for compounds like 1-2-(difluoromethoxy)-5-methylphenylethan-1-one. Innovations in synthetic chemistry are enabling more complex modifications to be performed with greater precision, opening up new avenues for drug discovery. Additionally, interdisciplinary approaches combining organic chemistry with biology are providing deeper insights into how these molecules interact with living systems.
The future prospects for this class of compounds are bright, with several academic institutions and pharmaceutical companies actively investigating their potential. As computational tools become more sophisticated and synthetic methodologies evolve, the accessibility of fluorinated phenylketones will likely increase, fostering further innovation in medicinal chemistry.
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